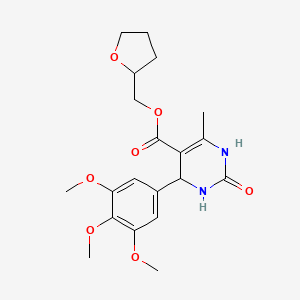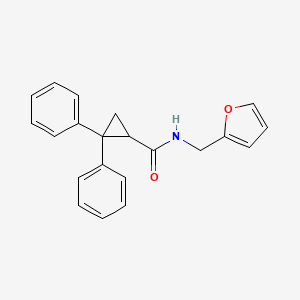
N-(2-furylmethyl)-2,2-diphenylcyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-furylmethyl)-2,2-diphenylcyclopropanecarboxamide, also known as FCCP, is a chemical compound that has been extensively studied for its potential applications in scientific research. FCCP is a mitochondrial uncoupling agent that is commonly used to study mitochondrial function and energy metabolism. In
Mecanismo De Acción
N-(2-furylmethyl)-2,2-diphenylcyclopropanecarboxamide acts as a mitochondrial uncoupling agent by disrupting the proton gradient across the mitochondrial inner membrane. This leads to the uncoupling of oxidative phosphorylation from ATP synthesis, resulting in increased oxygen consumption and decreased ATP production. N-(2-furylmethyl)-2,2-diphenylcyclopropanecarboxamide also induces mitochondrial swelling and the release of cytochrome c, which activates apoptosis.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-2,2-diphenylcyclopropanecarboxamide has been shown to have a number of biochemical and physiological effects. It increases oxygen consumption and decreases ATP production, leading to increased energy expenditure. N-(2-furylmethyl)-2,2-diphenylcyclopropanecarboxamide also induces mitochondrial swelling and the release of cytochrome c, which activates apoptosis. In addition, N-(2-furylmethyl)-2,2-diphenylcyclopropanecarboxamide has been shown to increase reactive oxygen species (ROS) production, which can lead to oxidative stress and cell damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2-furylmethyl)-2,2-diphenylcyclopropanecarboxamide in lab experiments is its ability to uncouple oxidative phosphorylation from ATP synthesis, allowing for the measurement of mitochondrial respiration rates and membrane potential. N-(2-furylmethyl)-2,2-diphenylcyclopropanecarboxamide is also relatively easy to use and can be added directly to cell culture media. However, N-(2-furylmethyl)-2,2-diphenylcyclopropanecarboxamide has some limitations in lab experiments. It can induce apoptosis and cell damage at high concentrations, and it can also affect other cellular processes, such as calcium signaling.
Direcciones Futuras
There are several future directions for the study of N-(2-furylmethyl)-2,2-diphenylcyclopropanecarboxamide. One area of research is the role of mitochondria in aging and age-related diseases. Another area of research is the use of N-(2-furylmethyl)-2,2-diphenylcyclopropanecarboxamide in cancer therapy, as it has been shown to induce apoptosis in cancer cells. Additionally, the development of new mitochondrial uncoupling agents with improved specificity and safety profiles is an area of active research.
Conclusion:
In conclusion, N-(2-furylmethyl)-2,2-diphenylcyclopropanecarboxamide is a mitochondrial uncoupling agent that has been extensively studied for its potential applications in scientific research. It is commonly used to study mitochondrial function and energy metabolism and has been shown to have a number of biochemical and physiological effects. While N-(2-furylmethyl)-2,2-diphenylcyclopropanecarboxamide has some limitations in lab experiments, it remains a valuable tool for the study of mitochondria and energy metabolism. The future directions for the study of N-(2-furylmethyl)-2,2-diphenylcyclopropanecarboxamide include the role of mitochondria in aging and age-related diseases, the use of N-(2-furylmethyl)-2,2-diphenylcyclopropanecarboxamide in cancer therapy, and the development of new mitochondrial uncoupling agents.
Métodos De Síntesis
The synthesis of N-(2-furylmethyl)-2,2-diphenylcyclopropanecarboxamide involves the reaction of 2,2-diphenylcyclopropanecarboxylic acid with 2-(2-furyl)ethylamine. The reaction produces N-(2-furylmethyl)-2,2-diphenylcyclopropanecarboxamide as a white solid with a melting point of 102-104°C. The purity of N-(2-furylmethyl)-2,2-diphenylcyclopropanecarboxamide can be determined using high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
Aplicaciones Científicas De Investigación
N-(2-furylmethyl)-2,2-diphenylcyclopropanecarboxamide has been widely used in scientific research to study mitochondrial function and energy metabolism. It is commonly used to measure mitochondrial respiration rates, mitochondrial membrane potential, and ATP production. N-(2-furylmethyl)-2,2-diphenylcyclopropanecarboxamide has also been used to study the effects of various drugs on mitochondrial function and energy metabolism. In addition, N-(2-furylmethyl)-2,2-diphenylcyclopropanecarboxamide has been used to study the role of mitochondria in aging, neurodegenerative diseases, and cancer.
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-2,2-diphenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO2/c23-20(22-15-18-12-7-13-24-18)19-14-21(19,16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-13,19H,14-15H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLTMBDIVOFXEJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-methyl-3-isoxazolyl)-3-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4929588.png)
![6-chloro-3-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B4929598.png)
![3-bromo-4-methoxy-N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B4929599.png)
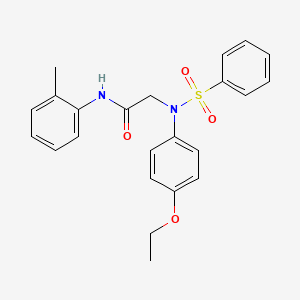
![1-(4-iodophenyl)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B4929607.png)
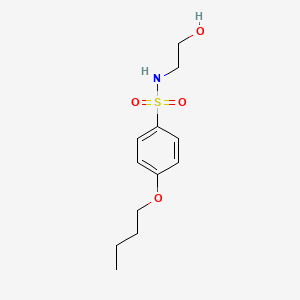
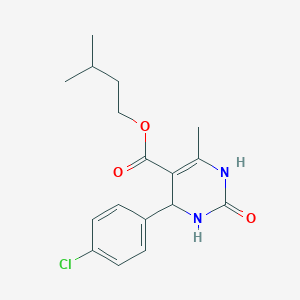
![4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-{2-[(4-methylbenzyl)thio]ethyl}benzamide](/img/structure/B4929633.png)
![2-chloro-N-{2-[(4-chlorobenzyl)thio]ethyl}benzamide](/img/structure/B4929640.png)
![N-(3,4-dimethylphenyl)-2-[2,4-dioxo-5-(2-thienylmethylene)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B4929649.png)
![methyl 4-{[1-(2,3-dichlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoate](/img/structure/B4929656.png)
![3-[5-oxo-4-[(5-phenyl-2-furyl)methylene]-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B4929666.png)
![1-cyclohexyl-2-(4-methoxybenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4929668.png)
